![molecular formula C17H13ClN4OS2 B2810892 3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one CAS No. 847403-36-5](/img/structure/B2810892.png)
3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazolone and triazole rings, along with the chlorophenyl and methylsulfanyl groups. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazolone and triazole rings, as well as the chlorophenyl and methylsulfanyl groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazolone and triazole rings could influence its solubility, while the chlorophenyl and methylsulfanyl groups could affect its reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
One significant application of compounds similar to 3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one lies in the synthesis of heterocyclic compounds. These compounds are crucial in developing new pharmaceuticals due to their complex structure and potential biological activities. For example, studies have demonstrated efficient approaches for regioselective synthesis involving triazole and benzothiazole moieties, which serve as strategic intermediates for preparing various heterocyclic amides under catalyst- and solvent-free conditions, suggesting their versatility in organic synthesis (Moreno-Fuquen et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites causing these diseases, disrupting their normal functions and leading to their death .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways in parasites, leading to their death . These pathways often involve critical processes such as energy production, protein synthesis, and cell division .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities, suggesting that this compound may also have similar effects .
Future Directions
properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS2/c1-24-16-20-19-15(22(16)12-6-4-5-11(18)9-12)10-21-13-7-2-3-8-14(13)25-17(21)23/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRWQIDJPQRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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